
(4-Aminonaphthalen-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Aminonaphthalen-1-yl)methanol” is a chemical compound with the molecular formula C11H11NO . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with an amino group and a methanol group attached .
Molecular Structure Analysis
The molecular structure of “(4-Aminonaphthalen-1-yl)methanol” consists of a naphthalene core, which is a fused two-ring system, with an amino group (-NH2) attached at the 4-position and a methanol group (-CH2OH) attached at the 1-position .Physical And Chemical Properties Analysis
“(4-Aminonaphthalen-1-yl)methanol” has a molecular weight of 173.21 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Applications De Recherche Scientifique
Solvation Dynamics Studies
(4-Aminonaphthalen-1-yl)methanol is used in solvation dynamics studies. It has been employed as a probe molecule in experiments to understand the ultrafast dynamics of solvents like methanol. This research is pivotal in elucidating the solvent response and its interaction dynamics, contributing significantly to the field of molecular dynamics and solvent behavior studies (Rosenthal et al., 1994).
Synthesis and Characterization in Molecular Studies
The compound plays a critical role in the synthesis and characterization of novel compounds. It has been used in studies involving UV, IR, NMR spectroscopy, and mass spectrometry for the synthesis of complex molecules. These studies provide insights into structural optimization, bonding features, and thermodynamic stability of novel compounds, which are crucial in the development of new materials and drugs (Shahana & Yardily, 2020).
Catalytic Applications
This compound has also been incorporated in catalyst design. Its derivatives are used to form stable complexes that catalyze significant chemical reactions like the Huisgen 1,3-dipolar cycloaddition. These catalysts are important in the field of organic synthesis, offering efficient and versatile methods for creating complex organic molecules (Ozcubukcu et al., 2009).
Apoptosis Induction Studies
In the field of biomedical research, derivatives of (4-Aminonaphthalen-1-yl)methanol have been identified as potent inducers of apoptosis. This discovery is significant for cancer research, as these compounds can be used to study cellular mechanisms and develop new therapeutic strategies (Jiang et al., 2008).
Crystal Structure Analysis
The compound is used in crystal structure analysis to understand the molecular geometry and bonding interactions. This research is fundamental in materials science and chemistry, providing essential data for the design and synthesis of new materials (Qiu et al., 2008).
Solvation Dynamics in Various Solvents
It has been utilized to study the solvation dynamics of other compounds in methanol, providing insights into how solvents interact with different molecules. This research is vital for understanding chemical reactions and processes in various solvents (Sajadi et al., 2009).
Reaction Studies in Organic Chemistry
(4-Aminonaphthalen-1-yl)methanol is involved in organic chemistry reactions, like the synthesis of dihydroindoloquinazoline derivatives. These reactions contribute to the development of new synthetic methodologies in organic chemistry (Harano et al., 2007).
Propriétés
IUPAC Name |
(4-aminonaphthalen-1-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLPKBQYLYXXQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene](/img/structure/B1382713.png)
![3-Azaspiro[5.5]undecan-9-ol hydrochloride](/img/structure/B1382715.png)

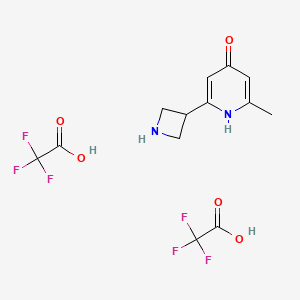
![5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane](/img/structure/B1382719.png)
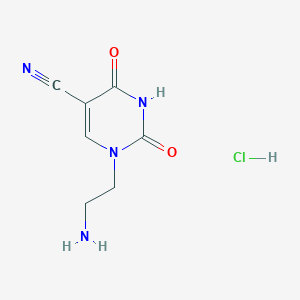
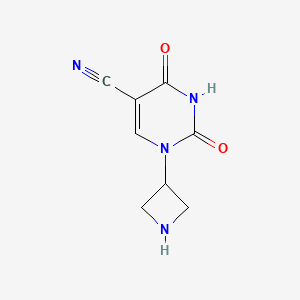
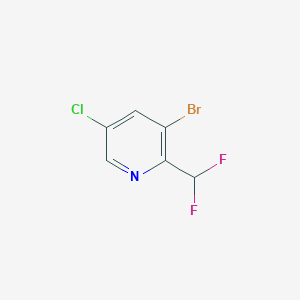
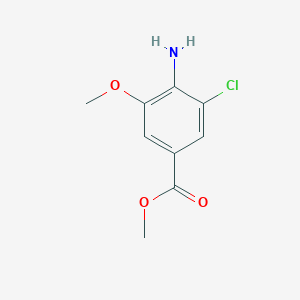

![[2,3'-Bipyridin]-3-ylmethanamine dihydrochloride](/img/structure/B1382727.png)


![1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B1382734.png)